3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a related compound, “3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine”, the InChI code is "1S/C11H14N2O3S2/c1-16-6-5-13-9-4-3-8 (18 (2,14)15)7-10 (9)17-11 (13)12/h3-4,7,12H,5-6H2,1-2H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular weight and InChI code. For a related compound, “3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine”, the molecular weight is 286.38 .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment :
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including those structurally similar to the queried chemical, exhibit properties useful as photosensitizers in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity :
- González-Álvarez et al. (2013) report on copper(II)-sulfonamide complexes, which show significant DNA binding and cleavage capabilities. These compounds, similar in structure to the query, have demonstrated genotoxicity and anticancer activity in both yeast and human tumor cells (González-Álvarez et al., 2013).
Antimicrobial Activity :
- Hussein and Azeez (2013) synthesized derivatives of benzo[d]thiazol, closely related to the chemical , and evaluated their antibacterial activity. These compounds showed significant activity against both gram-positive and gram-negative bacteria (Hussein & Azeez, 2013).
Anti-inflammatory and Anthelmintic Activities :
- Research by Shetty, Khazi, and Ahn (2010) details the synthesis of imidazo[2,1-b]-thiazole derivatives, which have shown potential in anthelmintic and anti-inflammatory activities. These findings are relevant to the queried compound due to their similar structural characteristics (Shetty, Khazi, & Ahn, 2010).
Properties
IUPAC Name |
3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.C7H8O3S/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTFTCUVVPEREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC2=C(C=C1C)SC(=N)N2CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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